molecular formula C10H10O3 B169735 Methyl 3-(2-oxoethyl)benzoate CAS No. 124038-37-5

Methyl 3-(2-oxoethyl)benzoate

Cat. No.: B169735
CAS No.: 124038-37-5
M. Wt: 178.18 g/mol
InChI Key: ZECXBDQLXINILP-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoethyl)benzoate is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Methyl 3-(2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for Methyl 3-(2-oxoethyl)benzoate indicates that it is combustible and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Methyl 3-(2-oxoethyl)benzoate is a chemical compound with the CAS number 124038-37-5

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Future research should consider these factors to provide a more comprehensive understanding of the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products:

    Oxidation: 3-(2-carboxyethyl)benzoic acid.

    Reduction: 3-(2-hydroxyethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 3-(2-methoxy-2-oxoethyl)benzoate
  • Methyl 3-(2-hydroxyethyl)benzoate
  • Methyl 3-(2-carboxyethyl)benzoate

Comparison: Methyl 3-(2-oxoethyl)benzoate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

methyl 3-(2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXBDQLXINILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599203
Record name Methyl 3-(2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124038-37-5
Record name Methyl 3-(2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(2-oxoethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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